

A Comparative Guide to the Specificity of Periodic Acid for Vicinal Diols

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Compound of Interest

Compound Name: Periodic acid

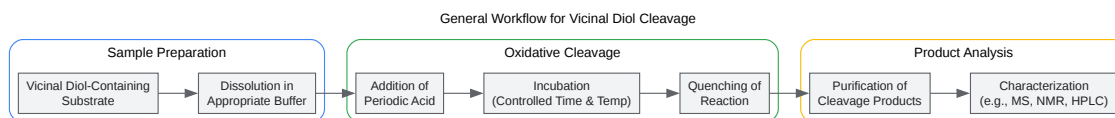
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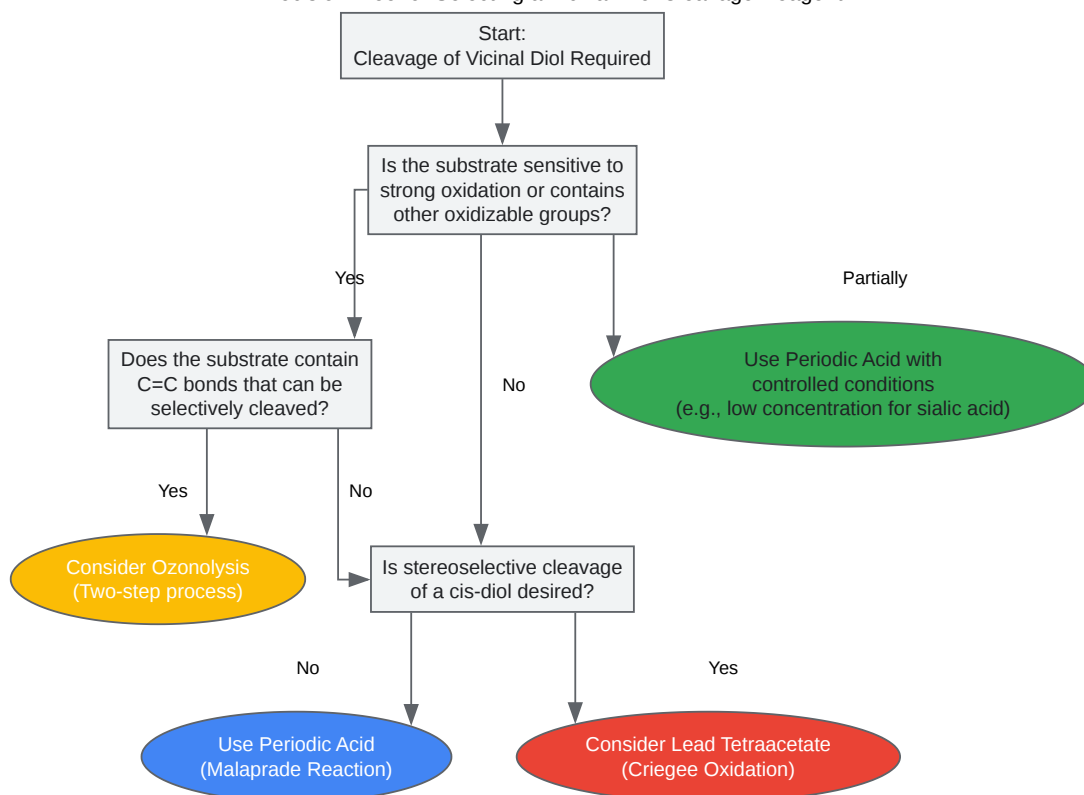
For researchers, scientists, and drug development professionals, the precise cleavage of vicinal diols is a critical technique in the structural elucidation and modification of carbohydrates, glycoproteins, and other complex biomolecules. **Periodic acid** (HIO_4) is a cornerstone reagent for this transformation, valued for its relative specificity. This guide provides an objective comparison of **periodic acid** with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate cleavage strategy.

Introduction to Periodic Acid Cleavage of Vicinal Diols

The Malaprade reaction, the oxidative cleavage of vicinal diols by **periodic acid**, proceeds through a cyclic periodate ester intermediate to yield two carbonyl compounds (aldehydes or ketones).[1][2][3] This reaction is particularly useful in carbohydrate chemistry for opening saccharide rings and in glycoprotein analysis for probing glycan structures.[4] The general workflow for this process is outlined below.



Decision Tree for Selecting a Vicinal Diol Cleavage Reagent



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